molecular formula C7H2ClF3N2O4 B3043727 3-Chloro-2,6-dinitrobenzotrifluoride CAS No. 914636-07-0

3-Chloro-2,6-dinitrobenzotrifluoride

Cat. No.: B3043727
CAS No.: 914636-07-0
M. Wt: 270.55 g/mol
InChI Key: FAFVUUKOJIVNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-Chloro-2,6-dinitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for analysis. It interacts with various enzymes and proteins, facilitating the detection and quantification of amino acids in biological samples. The compound forms stable derivatives with amino acids, which can then be analyzed using techniques such as liquid chromatography and mass spectrometry . These interactions are crucial for studying metabolic pathways and understanding the nutritional quality of food and pharmaceuticals.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a derivatization reagent, forming covalent bonds with amino acids and other biomolecules. This interaction facilitates the detection and analysis of these molecules in various biological samples . The compound’s ability to form stable derivatives with amino acids is a key aspect of its molecular mechanism, enabling researchers to study metabolic pathways and biochemical reactions in detail.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to be used in long-term studies without significant degradation . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to the compound has been shown to cause changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . Studies have identified threshold effects, where the compound’s impact on cellular function becomes significant only above certain dosage levels. Understanding these dosage effects is crucial for determining safe and effective concentrations for use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s role in amino acid derivatization highlights its importance in studying metabolic flux and metabolite levels . By forming stable derivatives with amino acids, it allows researchers to analyze metabolic pathways and understand the dynamics of biochemical reactions in different biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable derivatives with biomolecules affects its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-2,6-dinitrobenzotrifluoride typically involves the nitration of chlorobenzotrifluoride compounds. One method includes the replacement of at least one nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound . Another method involves a clean preparation process where 2,4-dichlorobenzotrifluoride undergoes primary nitration with ammonium nitrate and fuming sulfuric acid, followed by secondary nitration .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale nitration reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dinitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,6-dinitrobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and trifluoromethyl groups enhances its utility in various chemical reactions and applications .

Properties

IUPAC Name

1-chloro-2,4-dinitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O4/c8-3-1-2-4(12(14)15)5(7(9,10)11)6(3)13(16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFVUUKOJIVNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,6-dinitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,6-dinitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
3-Chloro-2,6-dinitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
3-Chloro-2,6-dinitrobenzotrifluoride
Reactant of Route 5
3-Chloro-2,6-dinitrobenzotrifluoride
Reactant of Route 6
3-Chloro-2,6-dinitrobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.